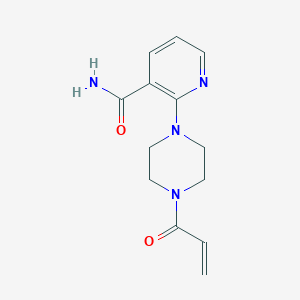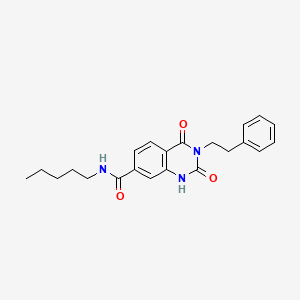
2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the quinazoline family of compounds, which are known for their diverse biological activities. In
科学研究应用
2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, it has been studied for its potential as a neuroprotective agent, as well as its ability to modulate the immune system. These diverse biological activities make it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is not fully understood. However, it has been shown to interact with various cellular targets, including DNA, RNA, and proteins. It is thought to exert its biological activities through the modulation of these targets, leading to changes in cellular processes such as cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of viruses, by interfering with viral replication processes. In addition, it has been shown to modulate the immune response, by stimulating the production of cytokines and chemokines.
实验室实验的优点和局限性
The advantages of using 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide in lab experiments include its diverse biological activities, which make it a promising candidate for the development of new drugs. In addition, its relatively simple synthesis method and low toxicity make it an attractive compound for further study. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the study of 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide. One area of interest is the development of new drugs based on this compound, for the treatment of cancer, viral infections, and other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound, and to identify its cellular targets. Finally, studies are needed to optimize the synthesis method of this compound, in order to improve the yield and purity of the product.
合成方法
The synthesis of 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the reaction of 2-phenethyl-4H-3,1-benzoxazin-4-one with 1-pentyl-1H-1,2,3-triazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
属性
IUPAC Name |
2,4-dioxo-N-pentyl-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-3-7-13-23-20(26)17-10-11-18-19(15-17)24-22(28)25(21(18)27)14-12-16-8-5-4-6-9-16/h4-6,8-11,15H,2-3,7,12-14H2,1H3,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBVFHLDMWKLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2854792.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2854794.png)
![4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2854795.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide](/img/structure/B2854798.png)
![N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2854799.png)
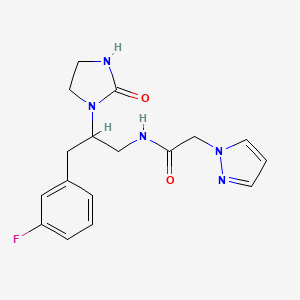
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2854805.png)
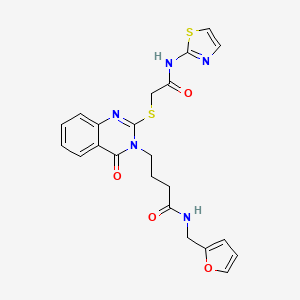
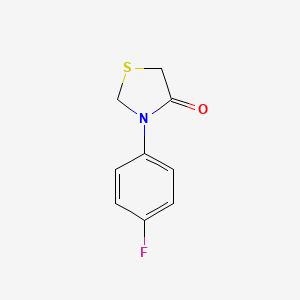
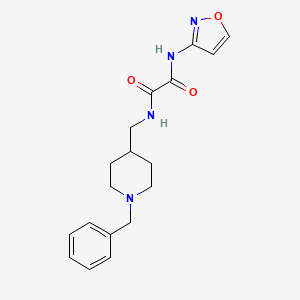
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2854812.png)
